An In-depth Technical Guide to the Structural Elucidation of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol
An In-depth Technical Guide to the Structural Elucidation of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, with the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , belongs to a class of bicyclic oxazolidine derivatives.[1][2] The core structure, an oxazolo[3,4-c]oxazole ring system, is of interest due to its prevalence in various bioactive molecules. Derivatives of this scaffold have been investigated for their interaction with microtubules, suggesting potential applications in neurodegenerative disease research.[3] A thorough structural characterization is the first critical step in exploring the therapeutic potential of this and related compounds.
Proposed Synthesis
The synthesis of the 1H,3H,5H-oxazolo[3,4-c]oxazole core is typically achieved through the condensation reaction of tris(hydroxymethyl)aminomethane with an aldehyde.[3] In the case of the parent compound, formaldehyde would be the aldehyde of choice.
Reaction Scheme:
Tris(hydroxymethyl)aminomethane + 2 Formaldehyde → 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol + 2 H₂O
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (1 equivalent) in a suitable solvent such as methanol or benzene, add a solution of formaldehyde (2 equivalents) dropwise at room temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature. For reactions in benzene, a Dean-Stark trap can be employed to remove water and drive the reaction to completion.
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using flash chromatography on silica gel to yield the pure 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.
Structural Elucidation Methodology
The definitive structure of the synthesized compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HSQC) would be employed.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, COSY, and HSQC spectra.
Predicted Spectroscopic Data:
While specific data for the parent compound is not available, the following tables present predicted chemical shifts based on the analysis of substituted analogs, such as (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol.[3]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a, H-1b | 3.8 - 4.2 | d, d | ~9.0 |
| H-3a, H-3b | 3.8 - 4.2 | d, d | ~9.0 |
| H-5a, H-5b | 5.0 - 5.4 | s | - |
| -CH₂OH | 3.4 - 3.6 | br s | - |
| -OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 | 65 - 75 |
| C-5 | 95 - 100 |
| C-7a | 70 - 75 |
| -CH₂OH | 60 - 65 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
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Instrumentation: IR spectra are recorded on a FTIR spectrometer.
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Sample Preparation: The sample can be analyzed as a neat film on a salt plate (e.g., NaCl) or as a KBr pellet.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | O-H | Stretching (alcohol) |
| 2950 - 2850 | C-H | Stretching (alkane) |
| 1250 - 1000 | C-O | Stretching (ether and alcohol) |
| 1150 - 1050 | C-N | Stretching (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Experimental Protocol: Mass Spectrometry
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Instrumentation: High-resolution mass spectra (HRMS) are obtained on a double-focusing or time-of-flight (TOF) mass spectrometer.
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Ionization Method: A soft ionization technique such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) is used to minimize fragmentation and observe the molecular ion.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 146.0817 |
| [M+Na]⁺ | 168.0636 |
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.
